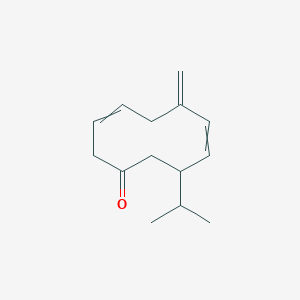
Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-(2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetat ist eine organische Verbindung, die zur Klasse der Ester gehört. Sie zeichnet sich durch das Vorhandensein einer Phenylgruppe aus, die an eine 2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl-acetat-Einheit gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Phenyl-(2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetat beinhaltet typischerweise die Veresterung von 2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-carbonsäure mit Phenol. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan durchgeführt .
Industrielle Produktionsmethoden
Im industriellen Maßstab kann die Produktion von Phenyl-(2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetat durch kontinuierliche Verfahren erreicht werden, die eine bessere Kontrolle der Reaktionsbedingungen und höhere Ausbeuten ermöglichen. Der Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren gewährleistet die gleichbleibende Qualität des Endprodukts .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Phenyl-(2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen beinhalten häufig Reagenzien wie Brom (Br₂) oder Salpetersäure (HNO₃).
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Phenylderivaten.
Wissenschaftliche Forschungsanwendungen
Phenyl-(2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Wird als mögliches pharmazeutisches Zwischenprodukt für die Synthese von Medikamenten untersucht.
Industrie: Wird bei der Herstellung von Materialien mit spezifischen Eigenschaften wie Polymeren und Harzen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Phenyl-(2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und biochemische Prozesse beeinflussen. Zum Beispiel kann es Enzyme hemmen, die an der Synthese von bakteriellen Zellwänden beteiligt sind, was zu antimikrobiellen Wirkungen führt .
Wirkmechanismus
The mechanism of action of Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenylacetat: Ähnliche Esterstruktur, aber ohne die Inden-Einheit.
2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-carbonsäure: Ähnliche Kernstruktur, aber in Carbonsäureform.
Phenyl-(2-oxo-2,3-dihydro-1H-inden-2-yl)acetat: Ähnliche Struktur, aber ohne die Methylgruppe.
Einzigartigkeit
Phenyl-(2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetat ist aufgrund des Vorhandenseins sowohl der Phenyl- als auch der Inden-Einheit einzigartig, die spezifische chemische und biologische Eigenschaften verleihen. Die Kombination dieser Gruppen ermöglicht eine Vielzahl von Reaktionen und Anwendungen, was es zu einer wertvollen Verbindung in verschiedenen Bereichen macht .
Eigenschaften
CAS-Nummer |
651715-71-8 |
|---|---|
Molekularformel |
C18H16O3 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
phenyl 2-(2-methyl-3-oxo-1H-inden-2-yl)acetate |
InChI |
InChI=1S/C18H16O3/c1-18(11-13-7-5-6-10-15(13)17(18)20)12-16(19)21-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
MBUUVAZXNQCPNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CC=CC=C2C1=O)CC(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![4-[5-(4-Chlorophenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537760.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)

![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)
![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)
![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)

![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)
![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)
![Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B12537821.png)

![4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate](/img/structure/B12537826.png)
